

Application Notes and Protocols: Triethylborane-Mediated Barton-McCombie Deoxygenation of Alcohols

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Compound of Interest

Compound Name: Triethylborane

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Introduction

The Barton-McCombie deoxygenation is a powerful and widely utilized reaction in organic synthesis for the reductive removal of a hydroxyl group from an alcohol.[1][2] This transformation is a cornerstone in medicinal chemistry and natural product synthesis, where the selective deoxygenation of complex molecules is often a crucial step. The classical method, developed by Sir Derek Barton and Stuart McCombie, typically employs toxic and difficult-to-remove organotin reagents like tributyltin hydride.[2][3]

This document details a more environmentally benign and operationally simpler alternative using **triethylborane** (Et_3B) as a radical initiator.[4] In the presence of atmospheric oxygen, **triethylborane** efficiently initiates the radical chain process, offering a tin-free pathway for the deoxygenation of primary, secondary, and tertiary alcohols.[4] This method is particularly advantageous for the deoxygenation of tertiary alcohols, as the reaction can be conducted at room temperature, thereby minimizing the risk of elimination side reactions that can occur at higher temperatures.

Reaction Principle

The **triethylborane**-mediated Barton-McCombie deoxygenation proceeds through a radical chain mechanism. The key steps are:

- **Activation of the Alcohol:** The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate. This is achieved by treating the alcohol with a base (e.g., sodium hydride), followed by carbon disulfide and then an alkylating agent (e.g., methyl iodide).^[5]
- **Radical Initiation:** **Triethylborane** reacts with atmospheric oxygen to generate an ethyl radical (Et•).^[4]
- **Propagation Cycle:**
 - The ethyl radical reacts with the thiocarbonyl group of the xanthate, leading to the formation of a carbon-centered alkyl radical.
 - This alkyl radical then abstracts a hydrogen atom from a suitable donor to yield the final deoxygenated product. In the **triethylborane**-mediated reaction, the hydrogen source can be the solvent, adventitious water, or other added hydrogen donors like silanes.^[4]

Applications in Drug Development and Organic Synthesis

The ability to selectively remove hydroxyl groups is critical in the synthesis and modification of complex molecules. This reaction allows for:

- **Access to Novel Analogs:** Modifying the structure of a lead compound by removing specific hydroxyl groups can significantly impact its biological activity, selectivity, and pharmacokinetic properties.
- **Simplification of Natural Products:** Deoxygenation can be a key step in the total synthesis of natural products or in the preparation of simplified, more synthetically accessible analogs for structure-activity relationship (SAR) studies.
- **Introduction of Lipophilicity:** Replacing a polar hydroxyl group with a hydrogen atom increases the lipophilicity of a molecule, which can enhance its membrane permeability and oral bioavailability.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the **triethylborane**-mediated Barton-McCombie deoxygenation of various alcohol substrates.

Substrate (Alcohol Type)	Thiocarbonyl Derivative	Hydrogen Donor	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Cyclododecanol (Secondary)	O-Cyclododecyl S-methylxanthate	Not specified (likely solvent/water)	Not specified	Room Temp	Not specified	62	[4]
General Secondary Alcohol	O-Alkyl S-methylxanthate	Diphenylsilane	Toluene	Room Temp	Not specified	Good	[6]
General Tertiary Alcohol	O-Alkyl S-methylxanthate	Not specified (likely solvent/water)	Not specified	Room Temp	Not specified	Good	[7]

Note: "Good" indicates a high but unspecified yield as reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of an S-Methyl Xanthate from an Alcohol

This protocol is a prerequisite for the deoxygenation reaction.

Materials:

- Alcohol

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Carbon disulfide (CS₂)
- Methyl iodide (MeI)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether or Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
- Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
- Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.
- Stir the resulting yellow to orange suspension at room temperature for 1-2 hours.
- Cool the mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
- Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure S-methyl xanthate.

Protocol 2: Triethylborane-Mediated Deoxygenation of a Secondary Alcohol Xanthate (Example: Cyclododecanol)

Materials:

- O-Cyclododecyl S-methylxanthate
- **Triethylborane** (1.0 M solution in hexanes or THF)
- Anhydrous toluene or other suitable solvent
- Air (via a needle)
- Silica gel for column chromatography

Procedure:

- Dissolve the O-cyclododecyl S-methylxanthate (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.
- Bubble a gentle stream of air through the solution for 5-10 minutes.
- Add **triethylborane** solution (e.g., 2.0-3.0 equivalents) dropwise to the stirred solution at room temperature. The addition is often accompanied by a slight exotherm.
- After the addition is complete, leave a needle connected to an air source in the headspace of the flask to maintain an air atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield pure cyclododecane.

Protocol 3: General Procedure for the Triethylborane-Mediated Deoxygenation of a Tertiary Alcohol Xanthate

This method is particularly useful for tertiary alcohols as it avoids the high temperatures that can lead to elimination.

Materials:

- Tertiary alcohol xanthate
- **Triethylborane** (1.0 M solution in hexanes or THF)
- Anhydrous solvent (e.g., toluene, THF)
- Air (via a needle)
- Silica gel for column chromatography

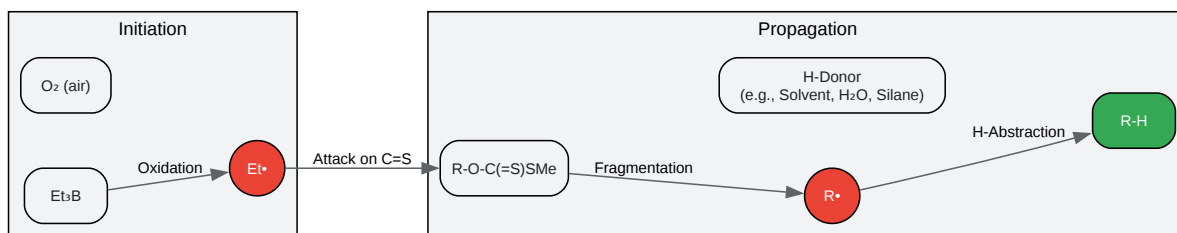
Procedure:

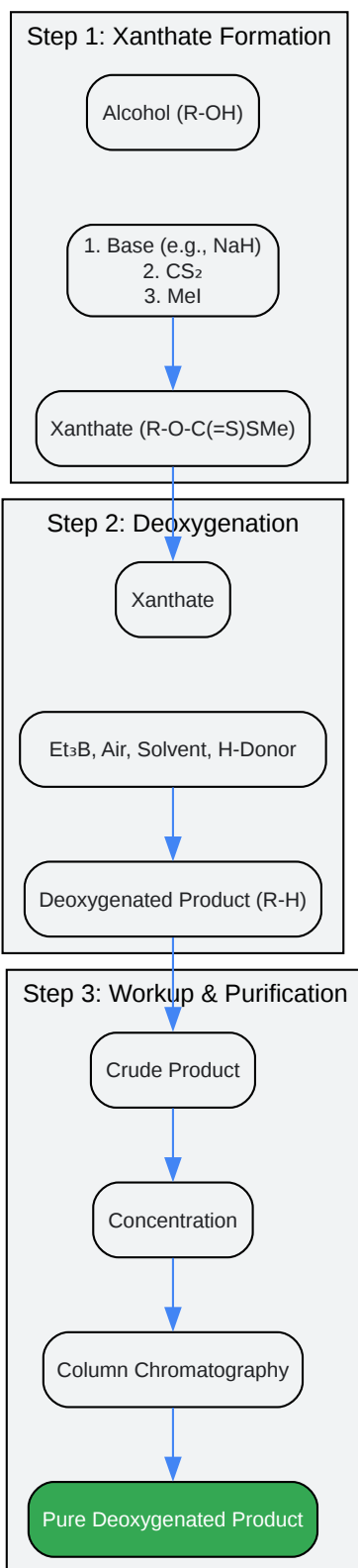
- In a flask, dissolve the tertiary alcohol xanthate (1.0 equivalent) in the chosen anhydrous solvent.
- Introduce a gentle stream of air into the solution for a few minutes.
- At room temperature, add the **triethylborane** solution (2.0-3.0 equivalents) dropwise.
- Maintain an air atmosphere in the flask by leaving an air-filled balloon or a needle open to the air in the septum.
- Stir the reaction at room temperature and monitor its progress by TLC or GC.

- Once the reaction is complete, remove the solvent in vacuo.
- Purify the residue by flash column chromatography to isolate the deoxygenated product.

Visualizations

Reaction Mechanism





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